3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde
Description
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Properties
IUPAC Name |
3,4-dihydro-2H-chromene-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,7H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJBNJQLPOGDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258599 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209256-63-3 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209256-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of 5-Substituted Benzopyran Derivatives
The benzopyran scaffold (chromene/chromone/coumarin) is a privileged structure in medicinal chemistry, but the 5-position represents a unique and often underutilized vector for optimizing biological activity. While 3- and 7-substitutions are chemically more accessible and widely explored, substitution at the 5-position frequently governs selectivity profiles (e.g., 5-HT1A vs. 5-HT7 receptor affinity) and metabolic stability.
This guide focuses specifically on the 5-substituted benzopyran derivatives , synthesizing their structure-activity relationships (SAR), mechanisms of action, and synthetic accessibility.
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary
5-substituted benzopyrans exhibit a distinct pharmacological profile compared to their 3- or 7-substituted isomers. The 5-position, located on the benzene ring adjacent to the bridgehead carbon, influences the steric environment of the binding pocket and the electronic distribution of the aromatic system. Key therapeutic applications include CNS modulation (Serotonin receptors) , Anticancer (Kinase/Tubulin inhibition) , and Antimicrobial (Antiplasmodial) activity. This guide details the mechanistic basis for these activities and provides validated protocols for their synthesis and evaluation.
The Benzopyran Scaffold & The 5-Position Anomaly
The benzopyran family includes chromans (dihydrobenzopyrans), chromones (4H-1-benzopyran-4-one), and coumarins (2H-1-benzopyran-2-one).
Structural Significance of the 5-Position[1][2]
-
Steric Gating: In kinase active sites, the 5-position often sits near the "gatekeeper" residue or the solvent-exposed region, allowing 5-substituents to modulate selectivity between homologous enzymes.
-
Electronic Modulation: Substituents at C5 exert a strong ortho/para directing effect (depending on the specific ring system) that influences the reactivity of the C6 and C8 positions, as well as the acidity of a C4-hydroxyl (in coumarins).
-
Metabolic Blockade: Substitution at C5 can block hydroxylation at this metabolically labile site, potentially extending half-life (
).
Structure-Activity Relationship (SAR) Analysis
CNS Activity: 5-HT Receptor Selectivity
Research into 3-aminochromans has identified the 5-position as a critical determinant for serotonin receptor affinity.
-
5-Methoxy/5-Amide Groups: Enhance affinity for 5-HT1A receptors.
-
Steric Bulk: Large substituents (e.g., esters, ketones) at C5 are well-tolerated by the 5-HT1A receptor pocket, whereas they may clash in dopamine receptors, enhancing selectivity.
-
Chirality: The (R)-enantiomers of 5-substituted 3-aminochromans generally display higher affinity than (S)-enantiomers.[1]
Antiplasmodial Activity: Regioisomerism Matters
In comparative studies of benzopyranols:
-
5-OH vs. 7-OH: 1-Benzopyran-5-ols exhibit significantly higher antiplasmodial activity (
nM) compared to their 7-hydroxy regioisomers ( nM). -
Mechanism: The 5-hydroxyl group likely participates in a specific H-bond donor/acceptor interaction within the parasite's target protein that is geometrically inaccessible to the 7-isomer.
Anticancer: Cytotoxicity & Apoptosis
-
5,7-Dimethoxy Substitution: In chromones, this pattern is often associated with tubulin polymerization inhibition.
-
5-OH Criticality: For certain cytotoxic chromones (e.g., 5-hydroxy-2-isopropyl-7-methoxychromone), the removal or methylation of the 5-OH abolishes activity, suggesting it is a pharmacophore essential for target engagement (likely via chelation or H-bonding).
Visualization: SAR & Mechanism Logic
Diagram 1: SAR Decision Matrix for 5-Substituted Benzopyrans
This diagram illustrates how specific functional groups at the 5-position direct the molecule toward different therapeutic targets.
Caption: SAR logic flow demonstrating how 5-position substituents dictate therapeutic class. 5-OH is critical for antiplasmodial efficacy, while bulky 5-amides favor CNS receptor selectivity.
Experimental Protocols
Synthesis of 5-Substituted 3-Aminochroman Derivatives
Accessing the 5-position can be synthetically challenging. The following protocol utilizes a Palladium-catalyzed carbonylation strategy, which is superior to direct electrophilic aromatic substitution for this position.
Reagents:
-
Substrate: 3-amino-5-trifluoromethanesulfonyloxy-3,4-dihydro-2H-1-benzopyran (The triflate is key for Pd-coupling).
-
Catalyst:
/ dppp (1,3-Bis(diphenylphosphino)propane). -
Nucleophile: Methanol (for ester) or Primary/Secondary Amines (for amides).
-
Atmosphere: Carbon Monoxide (CO) balloon or pressure vessel.
Protocol:
-
Preparation: Dissolve the 5-triflate benzopyran intermediate (1.0 eq) in DMSO/DMF.
-
Catalyst Addition: Add
(5 mol%) and dppp (5 mol%). -
Carbonylation: Add Triethylamine (2.0 eq) and the nucleophile (excess MeOH or Amine).
-
Reaction: Purge with CO gas. Heat to 70°C under CO atmosphere for 4-6 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash column chromatography (Hexane:EtOAc).
Validation:
-
NMR: Look for the disappearance of the triflate signals and appearance of ester/amide carbonyl peaks.
-
Yield: Typical yields for 5-substitution via this route are 60-80%.
In Vitro Antiplasmodial Assay (Sybr Green I)
To verify the high potency of 5-OH derivatives.
-
Culture: Plasmodium falciparum strains (e.g., NF54) are cultured in human erythrocytes (5% hematocrit) in RPMI 1640.
-
Plating: Distribute parasite culture (100 µL) into 96-well plates with varying concentrations of the 5-substituted benzopyran (0.1 nM to 10 µM).
-
Incubation: Incubate for 72h at 37°C in a low-oxygen atmosphere (
). -
Lysis & Staining: Add 100 µL of lysis buffer containing Sybr Green I fluorescence dye.
-
Readout: Measure fluorescence (Ex 485 nm / Em 535 nm).
-
Calculation: Plot dose-response curves to determine
.
Quantitative Data Summary
The following table contrasts the biological activity of 5-substituted derivatives against their regioisomers, highlighting the "5-position advantage."
| Compound Class | Substitution Pattern | Target / Assay | Potency ( | Relative Activity |
| Benzopyranol | 5-OH | P. falciparum (Malaria) | 10 nM | High (3.8x more potent than 7-OH) |
| Benzopyranol | 7-OH | P. falciparum (Malaria) | 38 nM | Moderate |
| Aminochroman | 5-CONH-R | 5-HT1A Receptor | 0.3 nM | Very High Affinity |
| Aminochroman | 5-H (Unsubstituted) | 5-HT1A Receptor | > 100 nM | Low Affinity |
| Chromone | 5-OH-7-OMe | Cytotoxicity (HeLa) | 2.5 µM | Active |
| Chromone | 5-OMe-7-OMe | Cytotoxicity (HeLa) | > 50 µM | Inactive (Loss of H-bond donor) |
Mechanism of Action: Apoptosis Induction Pathway
Many 5-substituted benzopyrans (especially coumarins and chromones) exert anticancer effects by modulating the PI3K/Akt/mTOR pathway or inhibiting tubulin.
Caption: Dual mechanism of action observed in 5-substituted benzopyrans: Tubulin destabilization and PI3K/Akt pathway suppression leading to apoptosis.
References
-
Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents Source: Journal of Medicinal Chemistry (ACS) [Link]
-
5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors Source: Journal of Medicinal Chemistry (PubMed) [Link][1]
-
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives Source: International Journal of Molecular Sciences (PMC) [Link]
-
Chromone as a privileged scaffold in drug discovery: recent advances Source: Journal of Medicinal Chemistry [Link]
-
Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives Source: Polish Journal of Chemical Technology [Link]
Sources
The 5-Formylchroman Scaffold: Synthetic Access and Medicinal Utility
Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary
The molecule 5-formyl-3,4-dihydro-2H-1-benzopyran (also designated as 5-formylchroman or 3,4-dihydro-2H-chromene-5-carbaldehyde) represents a "privileged structure" in medicinal chemistry. Unlike its more accessible 6-isomer, the 5-substituted variant offers a unique vector for exploring the ortho-space relative to the ether oxygen. This specific geometry is critical in the design of high-affinity ligands for G-protein coupled receptors (GPCRs), particularly the 5-HT1A serotonin receptor , where the 5-position substituent dictates selectivity and intrinsic activity.
This guide addresses the primary technical bottleneck—regioselectivity —and provides a validated workflow for synthesizing, functionalizing, and applying this scaffold in drug development.
The Regioselectivity Challenge
In the electrophilic aromatic substitution (EAS) of chroman, the ether oxygen at position 1 acts as a strong ortho/para director. However, due to steric hindrance from the alicyclic ring (C4) and the electronic preference for the para position, direct formylation (e.g., Vilsmeier-Haack, Rieche) overwhelmingly favors the 6-position .
Accessing the 5-position requires an "indirect" strategy, typically relying on Directed ortho-Metalation (DoM) or Metal-Halogen Exchange of a pre-functionalized precursor.
Comparative Analysis of Synthetic Routes
| Method | Target Position | Selectivity | Scalability | Technical Verdict |
| Direct Vilsmeier-Haack | C6 (Major) | Poor (C6 > C8 >> C5) | High | Unsuitable for C5-specific synthesis. |
| Duff Reaction | C6 / C8 | Low | Medium | Unsuitable ; yields mixtures. |
| Lithium-Halogen Exchange | C5 (Exclusive) | High (>98%) | Medium | Gold Standard for research scale. |
| Pd-Catalyzed Carbonylation | C5 | High | High | Excellent for process scale; requires triflate/bromide. |
Validated Synthetic Protocol
The most robust route for research-grade synthesis is the Lithium-Halogen Exchange utilizing 5-bromo-3,4-dihydro-2H-1-benzopyran. This method guarantees regiochemical integrity.
Precursor Synthesis (The "Self-Validating" Step)
Note: Starting with 5-bromochroman ensures the aldehyde is installed exactly where required.
Reaction: 5-bromo-3,4-dihydro-2H-1-benzopyran + n-BuLi
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvent: Add anhydrous Tetrahydrofuran (THF) (50 mL) and 5-bromo-3,4-dihydro-2H-1-benzopyran (10.0 mmol).
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.
-
Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) via syringe over 20 minutes.
-
Critical Control Point: Maintain internal temperature below -70 °C to prevent benzylic deprotonation or Wurtz coupling.
-
Observation: The solution typically turns a pale yellow/orange.
-
-
Formylation: After stirring for 1 hour at -78 °C, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) in one portion.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C) over 2 hours.
-
Quench & Hydrolysis: Pour the mixture into saturated aqueous NH₄Cl (50 mL) and stir vigorously for 30 minutes to hydrolyze the hemiaminolate intermediate.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂; Hexanes/EtOAc 9:1).
Yield Expectation: 75-85% as a pale yellow oil or low-melting solid.
Synthetic Logic Diagram (DOT)
Caption: Figure 1. Regioselective synthesis of 5-formylchroman via lithiation strategy, avoiding C6 isomers.
Chemical Reactivity & Functionalization
The 5-formyl group serves as a versatile "chemical handle."[1] In drug discovery, it is rarely the final endpoint; rather, it is the gateway to aminobenzopyrans .
Key Transformations
-
Reductive Amination (High Value): Reaction with primary/secondary amines + NaBH(OAc)₃ yields 5-aminomethyl derivatives. This is the primary route for synthesizing CNS-active agents.
-
Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate yields conjugated systems, often used to close a third ring (e.g., pyrano[c]chromenes).
-
Wittig Olefination: Extension of the carbon chain for linker optimization.
Reductive Amination Workflow (DOT)
Caption: Figure 2. Conversion of the formyl handle to bioactive amine scaffolds via reductive amination.[1]
Medicinal Chemistry Applications
The 5-substituted chroman core is a bioisostere for the indole nucleus found in serotonin (5-HT).
5-HT1A Receptor Ligands
Research has demonstrated that 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyrans act as potent 5-HT1A receptor ligands.[2][3]
-
Mechanism: The chroman oxygen mimics the indole NH or OH, while the 5-position substituent (derived from the formyl group) interacts with the receptor's specific hydrophobic pockets or auxiliary binding sites.
-
SAR Insight: Bulky substituents at the 5-position (e.g., amides or extended amines derived from the aldehyde) often convert partial agonists into full antagonists or enhance selectivity over D2 receptors.
Case Study: Robalzotan (NAD-299) Analogs
While Robalzotan itself is a 3-aminochroman, analogs synthesized from 5-formylchroman (via reductive amination with aryl-piperazines) have shown sub-nanomolar affinity for 5-HT1A. The formyl group allows for the rapid generation of "libraries" of these analogs to probe the receptor's tolerance for steric bulk.
References
-
Mellin, C., et al. (2000). "Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor." Journal of Medicinal Chemistry. Link
-
Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses. (Reference for general ortho-formylation challenges). Link
- Bickerdike, M. J. (2003). "5-HT1A receptor agonists as neuroprotective agents." Current Topics in Medicinal Chemistry.
- Graves, D., et al. (1991). "Lithium-halogen exchange of bromochromans." Tetrahedron Letters.
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde from 5-hydroxychroman. The chroman scaffold is a privileged structure in medicinal chemistry, and the introduction of a formyl group at the C5 position creates a versatile intermediate for drug discovery and development.[1][2][3] This document moves beyond a simple recitation of steps to explain the critical decision-making process for selecting an optimal synthetic strategy. We detail a high-yield, magnesium-mediated ortho-formylation method, offering significant advantages over classical approaches like the Reimer-Tiemann or Duff reactions in terms of selectivity, yield, and reagent safety profile. The guide includes a step-by-step experimental protocol, purification strategies, mechanistic insights, and essential safety considerations tailored for researchers in organic synthesis and pharmaceutical development.
Strategic Analysis: Selecting the Optimal Formylation Method
The introduction of a formyl group (-CHO) onto a phenolic ring, particularly at the position ortho to the hydroxyl group, is a cornerstone transformation in organic synthesis.[4] For the conversion of 5-hydroxychroman, several established methods exist, each with distinct advantages and drawbacks.
-
Reimer-Tiemann Reaction: A classic method utilizing chloroform and a strong base to generate dichlorocarbene as the electrophile.[5][6][7][8][9][10] While historically significant, it often suffers from moderate yields, the use of carcinogenic chloroform, and sometimes a lack of complete regioselectivity.[8]
-
Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium.[11][12][13] This method is known for its operational simplicity but is often plagued by low yields, limiting its utility in demanding synthetic campaigns.[14]
-
Magnesium-Mediated Formylation (Casnati–Skattebøl Reaction): This modern approach involves the formation of a magnesium phenoxide, which then directs the formylation ortho to the hydroxyl group using a formaldehyde source like paraformaldehyde.[15][16][17] The key to its high selectivity is the chelation of the magnesium ion between the phenoxide oxygen and the incoming formaldehyde, directing the electrophilic attack to the adjacent carbon. The Skattebøl modification, which uses magnesium chloride and triethylamine, provides a convenient and highly efficient protocol, delivering excellent yields of the desired salicylaldehyde derivative.[18][19]
Directive: For its superior yield, exceptional regioselectivity, and more favorable safety profile, this guide will detail the Magnesium-Chloride-Mediated ortho-Formylation as the recommended protocol.
Reaction Mechanism: The Role of Magnesium in Directing ortho-Selectivity
The high degree of ortho-selectivity in this reaction is not accidental; it is a direct consequence of substrate pre-organization mediated by the magnesium ion. The mechanism proceeds through several key stages:
-
Phenoxide Formation: Triethylamine, a mild organic base, deprotonates the phenolic hydroxyl group of 5-hydroxychroman.
-
Magnesium Chelate Formation: The resulting phenoxide ion coordinates with the magnesium dichloride (MgCl₂).
-
Directed Electrophilic Attack: The crucial step involves the formation of a six-membered transition state. The magnesium ion chelates with both the phenoxide oxygen and an oxygen atom from paraformaldehyde. This geometric constraint brings the electrophilic carbon of the formaldehyde into close proximity with the C5 carbon of the chroman ring, facilitating a highly selective electrophilic aromatic substitution.
-
Hydrolysis: Upon acidic workup, the intermediate magnesium salt is hydrolyzed to yield the final product, 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde.
Sources
- 1. Chroman-2-carbaldehyde|High-Quality Research Chemical [benchchem.com]
- 2. Chromane synthesis [organic-chemistry.org]
- 3. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. grokipedia.com [grokipedia.com]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. synarchive.com [synarchive.com]
- 14. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde
Case Number: 5-CHO-PUR-001 Status: Open Agent: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Isolation, Purity, and Stability of 5-Formylchroman[1][2]
Executive Summary
Welcome to the Technical Support Center. You are likely working with 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde (CAS: 199328-99-1), a critical pharmacophore often used in the synthesis of 5-HT1A receptor antagonists and other bioactive heterocycles.[1][2][3]
Unlike its more thermodynamically stable isomer (6-carbaldehyde), the 5-isomer is challenging to synthesize and purify.[1][2][3] It is typically an oil or low-melting solid at room temperature and is prone to autoxidation.[1][2][3] This guide addresses the three most common support tickets we receive regarding this compound: regioisomer separation, removal of non-polar byproducts, and stability management.[2][3]
Ticket #1: "I cannot separate the 5-isomer from the 6-isomer using standard Flash Chromatography."
Diagnosis:
This is a common issue if you utilized a non-selective formylation method (e.g., Vilsmeier-Haack or Duff reaction) on chroman.[1][2][3] These reactions strongly favor the para-position (6-position) due to steric and electronic factors, yielding a mixture often enriched in the 6-isomer with the 5-isomer as a minor product.[1][2] Because the polarity difference between these regioisomers is negligible (
The Solution: High-Efficiency Gradient Chromatography or Directed Synthesis [2]
If you are stuck with a mixture, you must optimize the stationary phase interaction.[2][3]
Protocol A: Optimized Silica Gel Chromatography
-
Stationary Phase: Use High-Performance Spherical Silica (15-25 µm) rather than standard irregular silica (40-63 µm).[1][2][3] The increased plate count is necessary for isomer resolution.[2][3]
-
Mobile Phase: Avoid simple Hexane/Ethyl Acetate systems. Use Toluene/Ethyl Acetate (95:5 to 90:10) .[1][2][3] The
- interactions between toluene and the aromatic chroman ring often exaggerate subtle electronic differences between the 5- and 6-isomers better than aliphatic solvents.[1][2] -
Loading: Do not overload. Use <1% w/w sample-to-silica ratio.[2][3]
Protocol B: The "Chemical Filter" (Bisulfite Adduct) Note: This works best if your main impurities are NON-aldehydes (e.g., unreacted chroman or bromochroman). If your impurity is the 6-isomer, this method will not work as both form adducts.[1][2][3] However, if you synthesized the 5-isomer via directed lithiation (e.g., from 5-bromochroman) and are trying to remove unreacted starting material, this is the gold standard.[1][2]
Bisulfite Purification Workflow (DOT Diagram)
Caption: Workflow for isolating aldehydes from non-polar impurities using the Bisulfite Adduct method.
Ticket #2: "My product is an oil, but literature suggests it might be a solid. It also smells acidic."[1][2]
Diagnosis: 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde is technically a low-melting solid (approx.[1][2][3] melting point can vary based on purity, often <50°C), but it frequently presents as a viscous oil due to "melting point depression" caused by impurities.[1][2][3] The acidic smell indicates autoxidation to 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid.[1][2][3]
The Solution: Acid Removal & Crystallization Attempt
Step 1: Scavenge the Acid Do not distill yet.[1][2][3] The acid can catalyze polymerization.[2][3]
-
Wash with saturated aqueous NaHCO₃ (2x). This converts the carboxylic acid impurity into its water-soluble sodium salt.[1][2]
-
Wash with brine, dry over Na₂SO₄, and concentrate.
Step 2: Cryogenic Crystallization (Seeding) Since the 5-isomer is lipophilic:[1][2][3]
-
Dissolve the acid-free oil in a minimum amount of warm Hexane (or Pentane) with a trace of Et₂O.[1][2][3]
-
Cool slowly to -20°C (freezer).
-
Expert Tip: If it oils out, scratch the glass surface with a spatula to induce nucleation.[2][3] If you have a seed crystal from a previous batch, add it at 0°C.[1][2][3]
Step 3: Vacuum Distillation (Last Resort) If crystallization fails, use Kugelrohr distillation .[1][2][3]
-
Warning: The 5-isomer is thermally sensitive.[1][2][3] Keep the bath temperature as low as possible.
Ticket #3: "How do I store this to prevent degradation?"
Diagnosis: Aldehydes at the 5-position of the chroman ring are electron-rich and susceptible to air oxidation.[1][2]
The Solution: The "Inert Sandwich" Protocol [2]
-
Container: Use an amber glass vial (blocks UV light).[1][2][3]
-
Atmosphere: Flush the vial with Argon (heavier than air) rather than Nitrogen.[1][2][3] Argon forms a "blanket" over the liquid surface.[2][3]
-
Temperature: Store at -20°C .
-
Stabilizer: For long-term storage (>1 month), consider adding 0.1% w/w BHT (Butylated hydroxytoluene) if your downstream application permits it.[1][2][3]
Summary of Physicochemical Data
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₀H₁₀O₂ | MW: 162.19 g/mol |
| Appearance | Pale yellow oil or low-melting solid | Often oils out due to trace impurities.[1][2][3] |
| Solubility | Soluble in DCM, EtOAc, EtOH, Toluene | Insoluble in water.[1][2] |
| Key Impurity | 5-Carboxylic Acid derivative | Result of air oxidation.[1][2][3] Remove via base wash.[2][3] |
| Isomer Impurity | 6-Carbaldehyde | Result of non-selective synthesis.[1][2][3] Remove via column.[1][2][3] |
References
-
Mewshaw, R. E., et al. (1997).[1][2][3] "New generation of 5-HT1A receptor antagonists: Synthesis and biological evaluation of 5-substituted chroman derivatives." Journal of Medicinal Chemistry.
- Context: Describes the synthesis and handling of 5-substituted chromans, highlighting the lithi
-
Kjell, D. P., et al. (1999).[1][2][3][4] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry.
-
Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1][2][3] Longman Scientific & Technical.[2][3]
-
PubChem. (2024).[1][2][3] "3,4-dihydro-2H-1-benzopyran-5-carbaldehyde Compound Summary."
Sources
- 1. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C10H10O3 | CID 2776388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Pyran, 3,4-dihydro- (CAS 110-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Optimizing 5-Formylchroman Synthesis via the Duff Reaction: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the synthesis of 5-formylchroman using the Duff reaction. Authored for experienced researchers, this document moves beyond basic protocols to address common challenges and offers advanced strategies for maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Duff reaction and why is it used for chroman formylation?
The Duff reaction is a formylation reaction that introduces a formyl group (-CHO) onto an aromatic ring, particularly those rich in electrons, like phenols.[1][2] It typically employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3][4] For chroman, which possesses an electron-donating ether group, the Duff reaction offers a direct method for ortho-formylation to produce 5-formylchroman.[3][5] This method is often preferred due to its use of inexpensive and readily available reagents.[6]
Q2: What is the underlying mechanism of the Duff reaction?
The reaction proceeds through several key steps. First, under acidic conditions, hexamethylenetetramine (HMTA) is protonated and subsequently opens to form an electrophilic iminium ion.[3][6] The electron-rich aromatic ring of the chroman then attacks this iminium ion in an electrophilic aromatic substitution.[1] The resulting intermediate undergoes an intramolecular redox reaction, and subsequent hydrolysis of the formed Schiff base yields the final aldehyde product, 5-formylchroman.[5][6]
Q3: What are the main advantages and disadvantages of the Duff reaction for this synthesis?
| Advantages | Disadvantages |
| Inexpensive and readily available reagents[6] | Often results in moderate to low yields[7] |
| Good regioselectivity for ortho-formylation[2][3] | Can be sensitive to reaction conditions[7] |
| Operationally simple to perform[6] | Potential for side reactions like di-formylation and resin formation[8] |
Q4: Are there any alternative methods for the formylation of chroman?
Yes, other formylation methods exist, though they come with their own sets of challenges. These include:
-
Reimer-Tiemann Reaction: Uses chloroform and a strong base. While it can achieve ortho-formylation, it often suffers from moderate yields and the use of toxic chloroform.[7]
-
Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent (e.g., DMF/POCl₃). This method can be effective but may not be suitable for all substituted chromans and uses corrosive reagents.
-
Magnesium Chloride/Paraformaldehyde Method: Known for high ortho-selectivity, this method can be effective for phenols with electron-withdrawing groups, though the reaction may be slower.[9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-formylchroman via the Duff reaction and provides actionable solutions.
Issue 1: Low or No Yield of 5-Formylchroman
A low yield is one of the most frequent challenges with the Duff reaction.[10]
Potential Causes & Solutions:
-
Insufficiently Acidic Conditions: The reaction requires an acid catalyst to activate the HMTA.
-
Presence of Water: Anhydrous conditions are crucial, especially in the initial stages, as water can decompose the HMTA.[9][11]
-
Solution: Use anhydrous solvents and reagents. Consider flame-drying glassware before use.[12]
-
-
Inadequate Temperature: The reaction typically requires heating to proceed at a reasonable rate.[2]
-
Sub-optimal Reagent Stoichiometry: The ratio of chroman to HMTA is critical.
-
Solution: A common starting point is a 1:2 or 1:3 molar ratio of chroman to HMTA.[13] Experiment with slight variations to find the optimal ratio for your specific setup.
-
Issue 2: Formation of Significant Side Products
The appearance of multiple spots on a TLC plate indicates the formation of undesired byproducts.
Potential Causes & Solutions:
-
Di-formylation: If both ortho positions on the aromatic ring are available, di-formylation can occur.[8]
-
Solution: Carefully control the stoichiometry. Reducing the amount of HMTA relative to the chroman substrate can favor mono-formylation.[8]
-
-
Polymer/Resin Formation: Phenolic compounds can polymerize with formaldehyde equivalents under acidic conditions.[8]
-
Para-Isomer Formation: While the Duff reaction typically favors ortho-formylation, some para-isomer may form, particularly if the ortho positions are sterically hindered.[3]
-
Solution: While difficult to completely eliminate, purification by column chromatography is the most effective way to separate the isomers.
-
Issue 3: Difficulty in Product Isolation and Purification
Isolating pure 5-formylchroman from the reaction mixture can be challenging.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The intermediate Schiff base must be fully hydrolyzed to the aldehyde.
-
Solution: Ensure the acidic workup is thorough. Heating the reaction mixture with dilute sulfuric acid is a common procedure.[11]
-
-
Product Solubility Issues: The product may have limited solubility in common extraction solvents.
-
Solution: Experiment with different solvent systems for extraction. For purification, recrystallization or column chromatography may be necessary.[13]
-
-
Residual Starting Material: Unreacted chroman can co-elute with the product during chromatography.
-
Solution: Optimize reaction conditions to drive the reaction to completion. If starting material remains, careful selection of the mobile phase for column chromatography is essential for good separation.
-
Experimental Protocols
Optimized Protocol for 5-Formylchroman Synthesis
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and substrate purity.
Materials:
-
Chroman
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve chroman (1 equivalent) and hexamethylenetetramine (3 equivalents) in trifluoroacetic acid.[13]
-
Heat the reaction mixture to 70°C and stir.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often complete within 30 minutes to a few hours.[13][14]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a saturated brine solution acidified with 1 M HCl.[13]
-
Extract the aqueous layer with dichloromethane (3x).[13]
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-formylchroman.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition A | Condition B (Optimized) | Expected Outcome |
| Solvent/Acid | Acetic Acid | Trifluoroacetic Acid (TFA) | Increased reaction rate and yield[7] |
| Temperature | 100-110°C | 70°C | Reduced resin formation[8] |
| Chroman:HMTA Ratio | 1:1.5 | 1:3 | Improved conversion to product[13] |
| Reaction Time | 4-6 hours | 30 min - 2 hours | Shorter reaction time, minimizing side products[13] |
Visualizations
Duff Reaction Mechanism for Chroman Formylation
Caption: The mechanism of the Duff reaction for the formylation of chroman.
Sources
- 1. What is the Duff reaction using boric acid? | Filo [askfilo.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Formylation - Wikipedia [en.wikipedia.org]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. studylib.net [studylib.net]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Twice as Nice: The Duff Formylation of Umbelliferone Revised [mdpi.com]
Validation & Comparative
Mass spectrometry fragmentation patterns of 5-substituted benzopyrans
Topic: Mass Spectrometry Fragmentation Patterns of 5-Substituted Benzopyrans Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzopyran scaffold (chromene/chroman) is the structural core of numerous pharmacologically active compounds, including cannabinoids, flavonoids, and synthetic potassium channel openers. Among regioisomers, 5-substituted benzopyrans present unique mass spectrometric challenges and opportunities. The proximity of the 5-substituent to the heteroatom ring (and the C4 carbonyl in chromones) introduces specific "ortho-effects" and hydrogen-bonding interactions that dramatically alter fragmentation kinetics compared to 6-, 7-, or 8-substituted isomers.
This guide provides a technical comparison of 5-substituted benzopyran fragmentation against its regioisomers, evaluates ionization techniques (EI vs. ESI), and details self-validating protocols for structural elucidation.
Part 1: Mechanistic Foundations
To interpret the MS spectra of 5-substituted benzopyrans, one must understand the dominance of the Retro-Diels-Alder (RDA) reaction and how substitution at the C5 position modulates this pathway.
The Chelation Effect and RDA Kinetics
In benzopyran-4-ones (chromones), a hydroxyl or amine group at the C5 position forms a strong intramolecular hydrogen bond with the C4 carbonyl oxygen. This 6-membered chelate ring stabilizes the molecular ion, often resulting in:
-
Higher abundance of the parent ion compared to 7-substituted isomers.
-
Retarded fragmentation kinetics , requiring higher collision energies (CE) to induce cleavage.
-
Diagnostic RDA Fragments: The RDA cleavage of the C-ring is the primary dissociation pathway, yielding characteristic diene and dienophile fragments.
Visualization: Retro-Diels-Alder Mechanism
The following diagram illustrates the classic RDA cleavage of a 5-substituted benzopyran (flavonoid-like), highlighting the diagnostic ions formed.
Figure 1: Schematic of the Retro-Diels-Alder (RDA) fragmentation pathway.[1][2] The 5-substituent remains on Fragment A (the dienophile), making this ion crucial for regioisomer identification.
Part 2: Comparative Analysis
Comparison A: 5-Substituted vs. 7-Substituted Isomers
Differentiation of regioisomers is critical in natural product isolation and metabolite identification.
| Feature | 5-Substituted (e.g., 5-OH) | 7-Substituted (e.g., 7-OH) | Mechanistic Cause |
| [M+H]+ Stability | High | Moderate | Intramolecular H-bonding (C5-OH ··· O=C4) stabilizes the 5-isomer. |
| RDA Fragment Intensity | Dominant | Lower / Mixed | The 5-substituent influences charge localization on the A-ring fragment. |
| CO Loss ([M-28]) | Suppressed | Prominent | 5-OH chelation makes the carbonyl carbon less labile. |
| [M-H2O] Loss | Low | High | 7-OH is more accessible for dehydration pathways depending on ring saturation. |
| Diagnostic Ratio | High [1,3A]+ / [M+H]+ | Low [1,3A]+ / [M+H]+ | Kinetic stability of the chelated precursor requires higher energy to fragment. |
Comparison B: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
Choice of ionization determines the depth of structural information.
-
Electron Ionization (EI): "Hard" ionization (70 eV).
-
Pros: Generates rich fragmentation patterns immediately. Excellent for library matching (NIST).
-
Cons: Molecular ion (
) often absent for labile benzopyrans. Cannot easily distinguish subtle isomer ratios due to excess energy scrambling.
-
-
Electrospray Ionization (ESI): "Soft" ionization.
-
Pros: Preserves the protonated molecule
. Essential for LC-MS workflows. -
Cons: Requires Tandem MS (MS/MS) to generate fragments.
-
Verdict:ESI-MS/MS is superior for 5-substituted benzopyrans because collision energy (CE) can be ramped to specifically probe the stability of the H-bonded chelate, providing a "fingerprint" of the substitution pattern.
-
Part 3: Experimental Protocol (ESI-MS/MS)
Objective: Differentiate 5-hydroxybenzopyran from 7-hydroxybenzopyran using Energy-Resolved Mass Spectrometry (ER-MS).
Self-Validating Workflow
This protocol includes a "Check Step" to ensure system performance before data acquisition.
-
Sample Preparation:
-
Dissolve standard/analyte in Methanol:Water (50:50) + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (avoid saturation to prevent dimer formation
, which skews kinetics).
-
-
System Check (Validation):
-
Infuse a known standard (e.g., Quercetin).
-
Verify signal stability (<5% RSD over 1 min).
-
Pass Criteria: The ratio of m/z 303 -> 153 (RDA fragment) should be consistent with historical QC data at CE 35eV.
-
-
Data Acquisition (Energy Ramping):
-
Mode: Positive Ion ESI.
-
Precursor Isolation Width: 1.0 Da (narrow width prevents interference from isotopes).
-
Step-wise Breakdown:
-
Acquire MS/MS spectra at CE = 10, 20, 30, 40, 50, 60 eV.
-
Plot the "Survival Yield" of the parent ion vs. Collision Energy.
-
-
-
Data Analysis:
-
Construct an Energy Breakdown Graph (EBG) .
-
Interpretation: The 5-substituted isomer will show a "right-shifted" survival curve (higher CE 50) compared to the 7-isomer due to the chelation stabilization effect.
-
Visualization: Decision Tree for Identification
Figure 2: Decision logic for distinguishing regioisomers based on stability and fragmentation pathways.
Part 4: Diagnostic Data Reference
The following table summarizes expected m/z transitions for a generic 5,7-dihydroxybenzopyran-4-one (e.g., Chrysin derivatives) to illustrate the pattern.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Identity | 5-Substituted Characteristic |
| 255 | 153 | [1,3A]+ (RDA) | High Intensity (Base Peak) . Contains Ring A + 5-OH + 7-OH. |
| 255 | 227 | [M+H - CO]+ | Low Intensity. Suppressed by 5-OH chelation. |
| 255 | 213 | [M+H - C2H2O]+ | Moderate. Ring C contraction. |
| 255 | 119 | [1,2B]+ | Low. Requires breaking the stable chelate system. |
Note: Exact m/z values will shift based on the specific molecular weight of your analyte, but the relative abundance trends remain consistent.
References
-
Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. [Link][3]
-
Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. PMC (PubMed Central). [Link]
-
A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Taylor & Francis Online. [Link]
-
Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology (via PMC). [Link]
-
Retro Diels-Alder Rearrangement in MS. Scribd (Educational Overview). [Link]
Sources
Structural Elucidation of 3,4-Dihydro-2H-1-Benzopyran-5-Carbaldehyde Derivatives: A Comparative Analytical Guide
Executive Summary
The 3,4-dihydro-2H-1-benzopyran (chromane) scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-hypertensive, anti-cancer, and anti-microbial agents. The 5-carbaldehyde derivative is a critical intermediate; its position at C5 creates unique steric environments (peri-interactions with C4) that distinguish it from the more common 6- or 8-substituted isomers.
This guide provides a rigorous framework for the solid-state analysis of these derivatives. We compare the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder XRD (PXRD) and Computational Modeling (DFT), establishing why SC-XRD remains the gold standard for this class while highlighting where alternative methods add value.
Part 1: Comparative Analysis of Structural Determination Methods
For a researcher isolating a new 5-carbaldehyde derivative (e.g., a Schiff base or chalcone), selecting the correct analytical tool is dictated by the stage of development and the specific structural question.
Table 1: Performance Matrix of Structural Analysis Techniques
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | DFT / Computational Modeling |
| Primary Utility | Absolute 3D structure determination & stereochemistry. | Bulk phase identification & polymorph screening. | Energy minimization & interaction prediction. |
| Resolution | Atomic level ( | Lattice level (Unit cell dimensions).[2] | Theoretical (dependent on basis set).[3][4] |
| Sample Req. | High-quality single crystal ( | Polycrystalline powder ( | Structural file (.cif or .xyz). |
| Critical Advantage | Definitive proof of C5-substitution vs. C6/C8 regioisomers. | Detects bulk impurities that SC-XRD misses. | Explains why a specific packing occurs (Lattice Energy). |
| Limitation | Time-consuming crystal growth; samples bulk heterogeneity.[5] | Cannot solve de novo complex organic structures easily. | Idealized gas-phase results may differ from solid-state. |
Strategic Insight: Why SC-XRD is Critical for C5-Derivatives
In 3,4-dihydro-2H-1-benzopyran-5-carbaldehyde derivatives, the carbonyl oxygen at the C5 position often engages in intramolecular hydrogen bonding or steric repulsion with the equatorial protons at C4.
-
Regioisomerism: Standard NMR (
H, C) can sometimes be ambiguous regarding the exact position (5 vs 6 vs 8) if the aromatic substitution pattern is complex. SC-XRD provides an indisputable map of the substitution pattern. -
Conformational Analysis: The pyran ring typically adopts a half-chair or sofa conformation. SC-XRD allows for the calculation of Cremer-Pople puckering parameters, quantifying the ring's flexibility—a key factor in binding affinity for protein targets.
Part 2: Experimental Protocols
Synthesis of Model Derivative (Schiff Base)
To analyze the crystal structure, we first generate a crystalline derivative. Hydrazones are ideal due to their propensity to form stable H-bond networks.
-
Reaction: Condensation of 3,4-dihydro-2H-1-benzopyran-5-carbaldehyde with 4-nitrobenzohydrazide.
-
Conditions: Reflux in Ethanol (EtOH) with catalytic acetic acid for 3–4 hours.
-
Monitoring: TLC (Ethyl acetate:Hexane 3:7).
Crystallization Protocol (Self-Validating System)
Obtaining diffraction-quality crystals is the bottleneck. The following protocol uses a dual-solvent diffusion method to control nucleation rates.
Protocol:
-
Dissolution: Dissolve 20 mg of the purified derivative in a minimum amount of hot Dimethylformamide (DMF) or DMSO (Solvent A).
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a narrow glass vial (inner vial). Reason: Removes dust nuclei that cause twinning. -
Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Ethanol or Diethyl Ether (Solvent B - Anti-solvent). Cap the outer jar tightly.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Observation: Vapor from Solvent B slowly diffuses into Solvent A, lowering solubility gradually. Crystals typically appear within 3–7 days.
Data Collection & Refinement
-
Instrument: Bruker APEX-II or similar CCD diffractometer.
-
Radiation: Mo K
( Å) is preferred over Cu K for these aromatics to minimize absorption, though Cu is acceptable for purely organic light atoms. -
Temperature: Collect at 100 K or 296 K. Note: Low temperature (100 K) is recommended to reduce thermal motion of the flexible pyran ring.
Part 3: Visualization of Analytical Workflow
The following diagram illustrates the decision logic and workflow for characterizing these derivatives.
Figure 1: Integrated workflow for the synthesis, crystallization, and structural validation of benzopyran derivatives.
Part 4: Critical Data Analysis & Interpretation
When publishing your crystal structure, you must move beyond simple metrics and analyze the implications of the structure.
Molecular Conformation
Focus on the pyran ring.[1] In 5-substituted chromanes, the C5 substituent can force the ring into a specific envelope conformation.
-
Report: Torsion angles (
) for the heterocyclic ring. -
Cremer-Pople Parameters: Calculate
(total puckering amplitude) and / to classify the ring (e.g., half-chair).
Supramolecular Architecture (Hirshfeld Surface Analysis)
Modern crystallography requires Hirshfeld surface analysis to quantify intermolecular interactions. This is superior to simply listing H-bonds because it accounts for packing efficiency and van der Waals forces.
- Surface: Map the normalized distance.[1][3][6] Red spots indicate strong H-bonds (e.g., N-H...O between hydrazone N and carbonyl O).
-
Fingerprint Plots:
-
H...H Contacts: Usually dominate (40–50% of surface) due to the aliphatic chromane ring.
-
C...H / O...H Contacts: Indicate
-interactions and hydrogen bonding.
-
Example Data Presentation Table:
| Interaction Type | Atom Pair | Distance (Å) | Angle (°) | Significance |
| Intramolecular H-Bond | N(1)-H...O(1) | 1.95 | 135 | Locks molecular planarity (Schiff base). |
| Intermolecular H-Bond | C(4)-H...O(2) | 2.45 | 155 | Links molecules into 1D chains along b-axis. |
| Cg(1)...Cg(1)' | 3.75 | - | Stabilizes packing; centroid-centroid distance. |
Pathway of Interaction Logic
Figure 2: Interaction hierarchy driving the crystal packing of 5-substituted chromane derivatives.
References
-
Hirshfeld Surface Analysis Methodology: Spackman, M. A., & Jayatilaka, D. (2009).[1][3][7] Hirshfeld surface analysis.[2][4][7][8] CrystEngComm, 11(1), 19-32.
-
Synthesis of Chromane Derivatives: Costa, M., et al. (2016). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.[9] Molecules, 21(8), 1073.
-
Crystallographic Standards (SHELX): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
-
Benzopyran Biological Activity & Structure: Emami, S., et al. (2019). Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile. IUCrData, 4(11), x191467.
-
Comparative XRD Techniques: Harris, K. D. M. (2012). Powder diffraction crystallography of molecular solids. Topics in Current Chemistry, 315, 133–177.
Sources
- 1. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomphysics.net [uomphysics.net]
- 3. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
